Amcinonide

Descripción

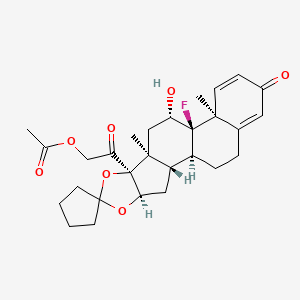

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35FO7/c1-16(30)34-15-22(33)28-23(35-26(36-28)9-4-5-10-26)13-20-19-7-6-17-12-18(31)8-11-24(17,2)27(19,29)21(32)14-25(20,28)3/h8,11-12,19-21,23,32H,4-7,9-10,13-15H2,1-3H3/t19-,20-,21-,23+,24-,25-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKJAFIWWBXGDU-MOGDOJJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)OC6(O2)CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)OC6(O2)CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045905 | |

| Record name | Amcinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amcinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.74e-03 g/L | |

| Record name | Amcinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51022-69-6 | |

| Record name | Amcinonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amcinonide [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amcinonide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00288 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amcinonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amcinonide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMCINONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/423W026MA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amcinonide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014433 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amcinonide's Interaction with Glucocorticoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amcinonide, a potent synthetic corticosteroid, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[1][2] This technical guide delineates the molecular mechanism of action of this compound, focusing on its binding to the GR, the subsequent genomic and non-genomic signaling pathways, and the resulting modulation of gene expression. Detailed experimental protocols for key assays used to characterize this interaction are provided, along with a comparative analysis of this compound's potency. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a high-potency topical glucocorticoid utilized for the management of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[3] Its therapeutic efficacy is rooted in its function as a glucocorticoid receptor agonist.[4][5] Understanding the intricate details of its mechanism of action at the molecular level is crucial for optimizing its clinical use and for the development of novel anti-inflammatory agents. This guide provides an in-depth exploration of this compound's engagement with the glucocorticoid receptor and the downstream signaling cascades it triggers.

Glucocorticoid Receptor Binding and Activation

The initial and pivotal step in this compound's mechanism of action is its binding to the cytoplasmic glucocorticoid receptor. This compound exhibits a high affinity for the GR, with weak to negligible affinity for other steroid receptors such as mineralocorticoid, estrogen, progesterone, and androgen receptors.[6][7] This selectivity contributes to its targeted anti-inflammatory profile.

Upon binding, the GR undergoes a conformational change, leading to the dissociation of a multi-protein chaperone complex, which includes heat shock proteins (Hsp90, Hsp70) and immunophilins. This unmasking of the nuclear localization signals on the GR allows the this compound-GR complex to translocate from the cytoplasm into the nucleus.[8]

Quantitative Data Summary

| Corticosteroid | Potency Class |

| Clobetasol Propionate 0.05% | Super-potent (Class I) |

| This compound 0.1% (Ointment) | Potent (Class II) |

| Betamethasone Dipropionate 0.05% (Cream) | Potent (Class II) |

| Fluocinonide 0.05% | Potent (Class II) |

| This compound 0.1% (Cream, Lotion) | Potent (Class III) |

| Triamcinolone Acetonide 0.1% | Mid-strength (Class IV) |

| Hydrocortisone 1% | Mild (Class VII) |

Data compiled from various sources comparing topical corticosteroid potencies.

Genomic Mechanisms of Action

Once in the nucleus, the this compound-GR complex modulates gene transcription through two primary mechanisms: transactivation and transrepression.

Transactivation

The this compound-GR complex can bind as a homodimer to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[8] This binding typically leads to the upregulation of anti-inflammatory genes. A key example is the induction of annexin A1 (formerly known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[6] By inhibiting PLA2, the release of arachidonic acid from cell membranes is blocked, thereby preventing the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

Transrepression

A significant portion of the anti-inflammatory effects of glucocorticoids, including this compound, is attributed to transrepression. This process involves the this compound-GR complex interfering with the function of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without direct binding to a GRE.[9]

-

Inhibition of NF-κB: The activated GR can physically interact with the p65 subunit of NF-κB, preventing it from binding to its target DNA sequences and initiating the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

-

Inhibition of AP-1: Similarly, the this compound-GR complex can inhibit the transcriptional activity of AP-1 (a dimer of Fos and Jun proteins), which is another critical regulator of inflammatory gene expression.

The transrepression mechanism is believed to be responsible for many of the beneficial anti-inflammatory effects of glucocorticoids while having a lesser role in the metabolic side effects, which are often linked to transactivation.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for assessing glucocorticoid receptor activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the glucocorticoid receptor.

Competitive Glucocorticoid Receptor Binding Assay

This assay determines the relative binding affinity of a test compound (this compound) for the glucocorticoid receptor by measuring its ability to displace a fluorescently labeled GR ligand.

Materials:

-

Recombinant human glucocorticoid receptor (GR)

-

Fluorescently labeled GR ligand (e.g., Fluormone™ GS1)

-

Assay buffer (e.g., phosphate buffer with stabilizing agents)

-

Test compound (this compound)

-

Control compounds (e.g., dexamethasone, cortisol)

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Assay Setup: In a microplate, add the assay buffer, the fluorescently labeled GR ligand, and the serially diluted this compound or control compounds.

-

Initiate Reaction: Add the recombinant GR to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature in the dark for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.[10]

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader. High polarization indicates binding of the fluorescent ligand to the GR, while low polarization indicates displacement by the test compound.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that displaces 50% of the fluorescent ligand) is determined from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

NF-κB Transrepression Luciferase Reporter Assay

This assay quantifies the ability of this compound to inhibit NF-κB-mediated gene transcription.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid (contains NF-κB response elements upstream of the luciferase gene)

-

Transfection reagent

-

Cell culture medium

-

This compound

-

NF-κB activating agent (e.g., Tumor Necrosis Factor-alpha, TNF-α)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect the HEK293 cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Plate the transfected cells in a multi-well plate.

-

Compound Treatment: After allowing the cells to adhere and express the reporter genes (typically 24 hours), treat the cells with varying concentrations of this compound.

-

Inflammatory Stimulation: After a pre-incubation period with this compound (e.g., 1 hour), stimulate the cells with an NF-κB activator like TNF-α.

-

Incubation: Incubate the cells for a further period (e.g., 6-24 hours) to allow for luciferase expression.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.

-

Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.[2][11]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the this compound concentration to determine the IC50 for NF-κB transrepression.

Conclusion

This compound's potent anti-inflammatory activity is a direct consequence of its high-affinity binding to the glucocorticoid receptor and the subsequent modulation of gene expression. Its primary mechanism involves both the transactivation of anti-inflammatory genes and, critically, the transrepression of pro-inflammatory transcription factors NF-κB and AP-1. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these interactions, which is essential for the continued development and characterization of glucocorticoid-based therapies. Further research to elucidate the specific binding kinetics and dose-response relationships of this compound will provide a more complete understanding of its pharmacological profile.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Pharmacological profile of Amcinonide as a synthetic corticosteroid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of Amcinonide, a potent synthetic corticosteroid. It covers its mechanism of action, pharmacodynamics, pharmacokinetics, clinical efficacy, and key experimental protocols used in its evaluation.

Mechanism of Action

This compound is a synthetic glucocorticoid that functions as a glucocorticoid receptor (GR) agonist.[1][2][3] Its anti-inflammatory, antipruritic, and vasoconstrictive properties stem from its genomic and non-genomic actions following receptor binding.[3][4]

Upon topical application, this compound penetrates the cell membrane and binds to the cytosolic GR. This drug-receptor complex then translocates to the nucleus, where it modulates gene expression.[1] The primary mechanism involves the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[3][4] These proteins inhibit the release of arachidonic acid from membrane phospholipids, thereby blocking the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes.[3][4] This interruption of the inflammatory cascade leads to a reduction in edema, erythema, and pruritus.[4]

Pharmacodynamics

The pharmacodynamic effects of this compound are characterized by its high corticosteroid potency. Various laboratory methods, including vasoconstrictor assays, are used to compare and predict the potencies and clinical efficacies of topical corticosteroids.[3][4]

Receptor Binding Affinity

Table 1: this compound Receptor Binding Profile (Qualitative)

| Receptor | Binding Affinity |

|---|---|

| Glucocorticoid Receptor (GR) | High[3][4] |

| Progesterone Receptor (PR) | Weak[3][4] |

| Mineralocorticoid Receptor (MR) | Virtually None[3][4] |

| Estrogen Receptor (ER) | Virtually None[3][4] |

| Androgen Receptor (AR) | Virtually None[3][4] |

Pharmacokinetics

The systemic exposure to this compound following topical application is dependent on several factors.

Absorption

This compound can be absorbed from normal intact skin.[3] The extent of percutaneous absorption is influenced by the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings.[3] Inflammation and other skin diseases can increase percutaneous absorption.[3]

Distribution, Metabolism, and Excretion

Once absorbed, topical corticosteroids are handled through pharmacokinetic pathways similar to systemically administered corticosteroids.[3] Metabolism occurs primarily in the liver, and the metabolites are then excreted by the kidneys.[3][4] Some metabolites are also excreted into the bile.[3] Specific pharmacokinetic parameters such as half-life and clearance for this compound are not currently available.[4]

Table 2: Summary of this compound Pharmacokinetic Properties

| Parameter | Description |

|---|---|

| Absorption | Percutaneous. Increased by vehicle type, occlusion, and skin condition.[3] |

| Metabolism | Primarily hepatic.[3][4] |

| Route of Elimination | Primarily renal, with some biliary excretion.[3][4] |

| Half-life (t½) | Not Available[4] |

| Clearance (CL) | Not Available[4] |

Clinical Efficacy

This compound 0.1% is indicated for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[4] Clinical trials have demonstrated its efficacy in conditions like psoriasis and eczematous dermatitis, often comparing it to other potent corticosteroids.

In a double-blind study involving 50 psoriasis patients, 0.1% this compound ointment applied twice daily was found to be comparable in safety and efficacy to 0.05% fluocinonide ointment applied three times a day.[6] After three weeks, both treatment groups showed greater than 50% improvement in total efficacy scores.[6] Another study in 39 psoriasis patients also found 0.1% this compound ointment (twice daily) to be as effective as 0.05% fluocinonide ointment (three times daily).[7]

When compared to betamethasone dipropionate ointment for moderate to severe psoriasis, this compound showed comparable significant improvement from baseline at weeks 1 and 2.[8] In a study on eczematous dermatitis, 0.1% this compound cream demonstrated significantly greater overall improvement compared to 0.1% betamethasone valerate cream.[9]

Table 3: Summary of Comparative Clinical Efficacy Studies

| Indication | Comparator | Key Finding | Reference |

|---|---|---|---|

| Psoriasis | Fluocinonide 0.05% | Comparable efficacy and safety. >50% improvement in total scores at 3 weeks for both. | [6] |

| Psoriasis | Betamethasone Dipropionate 0.05% | Comparable efficacy; significant improvement from baseline for both treatments. | [8] |

| Eczematous Dermatitis | Betamethasone Valerate 0.1% | this compound showed significantly greater overall improvement. |[9] |

Safety Profile

Topical this compound is generally well-tolerated.[10] Local adverse reactions are reported infrequently but may occur more frequently with the use of occlusive dressings. These include burning, itching, irritation, dryness, and skin atrophy.[11]

Systemic absorption of topical corticosteroids can produce reversible hypothalamic-pituitary-adrenal (HPA) axis suppression, manifestations of Cushing's syndrome, hyperglycemia, and glucosuria in some patients. Children may be more susceptible to systemic toxicity.[11]

Experimental Protocols

Vasoconstrictor Assay (McKenzie-Stoughton Assay)

This assay is a standard pharmacodynamic method used to determine the bio-potency and bioequivalence of topical corticosteroid formulations. The principle is that corticosteroids cause vasoconstriction in the dermal capillaries, leading to visible skin blanching, the degree of which correlates with the drug's anti-inflammatory potency.[2][9][12]

Methodology:

-

Subject Selection: Healthy volunteers with normal skin on their forearms are selected. Subjects who show a clear vasoconstrictive response are chosen for the pivotal study.

-

Pilot Study: A pilot study is conducted to determine the dose-duration response of the reference product. Various application times (e.g., 0.25 to 6 hours) are tested to identify the ED50 (the time required to produce 50% of the maximal blanching effect).[2][13]

-

Drug Application: A standardized amount of the corticosteroid formulation (e.g., 10 µL) is applied to marked, 1 cm diameter sites on the ventral forearm.[2] Untreated sites serve as controls.[13]

-

Occlusion: Sites may be occluded for the duration of the application to enhance absorption, though non-occluded methods are also used.[12]

-

Assessment: After the specified duration, the formulation is removed. Skin blanching is assessed at predetermined time points (e.g., 2, 6, 24 hours post-removal).[2][9]

-

Scoring: The degree of vasoconstriction (blanching) is evaluated either visually by a trained, blinded observer using a graded scale (e.g., 0=no blanching to 4=maximal blanching) or objectively using a chromameter to measure changes in skin color.[2][9]

-

Data Analysis: The area under the effect curve (AUEC) is calculated from the blanching scores over time. Bioequivalence is assessed by comparing the AUEC of the test and reference products.[2]

In Vitro Anti-Inflammatory Cytokine Inhibition Assay

This assay evaluates the ability of a corticosteroid to suppress the production of pro-inflammatory cytokines from immune cells.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured in appropriate media.[14][15]

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).[15]

-

Inflammatory Stimulus: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines.[14][15]

-

Incubation: The cell cultures are incubated for a period sufficient to allow for cytokine production (e.g., 20-48 hours).[14][15]

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[14]

-

Data Analysis: The percentage inhibition of cytokine production by this compound at each concentration is calculated relative to the stimulated vehicle control. An IC50 value (the concentration that causes 50% inhibition) can then be determined.

Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression Test

The ACTH (Cosyntropin) Stimulation Test is the standard method to assess the integrity of the HPA axis and diagnose adrenal suppression caused by exogenous corticosteroids.[7][16][17]

Methodology:

-

Patient Preparation: The patient should fast for a specified period (e.g., 12 hours) before the test. Exogenous steroid medications are withheld for at least 12-24 hours prior.[10][18]

-

Baseline Sample: A blood sample is drawn (typically at 8-9 AM) to measure the baseline serum cortisol level.[16]

-

ACTH Administration: A synthetic version of ACTH, cosyntropin (250 µg), is administered intravenously (IV) or intramuscularly (IM).[7][16]

-

Post-Stimulation Samples: Blood samples are collected at 30 and 60 minutes after the cosyntropin injection.[17][18]

-

Cortisol Measurement: Serum cortisol levels in all collected samples are measured by the laboratory.

-

Interpretation: A normal response, which rules out significant adrenal suppression, is typically defined as a stimulated serum cortisol level rising above a certain threshold (e.g., >18 µg/dL).[16] A blunted or absent response suggests adrenal suppression.[16]

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. gmp-compliance.org [gmp-compliance.org]

- 3. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of psoriasis with this compound 0.1 percent and fluocinonide 0.05 percent ointments. A comparative double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucocorticoid Therapy and Adrenal Suppression - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound vs. betamethasone dipropionate ointments in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]

- 10. adrenalinsufficiency.org [adrenalinsufficiency.org]

- 11. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. karger.com [karger.com]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ashpublications.org [ashpublications.org]

- 16. labcorp.com [labcorp.com]

- 17. my.clevelandclinic.org [my.clevelandclinic.org]

- 18. ACTH Stimulation Test Patient Instructions - Houston, TX: The Endocrine Center [endocrinecenter.com]

Amcinonide: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Amcinonide is a potent synthetic topical corticosteroid utilized for its anti-inflammatory and antipruritic properties in the treatment of various dermatological conditions.[1][2][3] This technical guide provides an in-depth overview of its molecular structure, chemical properties, and the experimental methodologies used for its characterization.

Molecular Structure and Identification

This compound is a complex synthetic steroid, specifically a glucocorticoid, characterized by several key functional groups that contribute to its high potency.[2][4] It is a fluorinated steroid, which enhances its glucocorticoid activity.[4] The structure includes a spiroketal formed from a cyclopentanone acetal, a feature that influences its lipophilicity and absorption.[4]

Chemically, it is a derivative of pregnane and is classified as an 11beta-hydroxy steroid, a 20-oxo steroid, and a 3-oxo-Delta(1),Delta(4)-steroid.[4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate[4][5] |

| Molecular Formula | C₂₈H₃₅FO₇[4][6][7] |

| CAS Number | 51022-69-6[4] |

| Synonyms | Cyclocort, CL-34699[4][8] |

Physicochemical Properties

The physicochemical properties of this compound dictate its formulation, stability, and pharmacokinetic profile, particularly its absorption through the skin. It typically presents as a white to cream-colored crystalline powder.[6][7]

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 502.57 - 502.6 g/mol | [5][7][8] |

| Melting Point | 248 - 252 °C | [6] |

| LogP | 2.3 - 3.6 | [4][5] |

| Water Solubility | 7.74e-03 g/L (Slightly soluble to insoluble) | [4][6] |

| Other Solubilities | Soluble in alcohol and methanol; sparingly soluble in acetone and chloroform; slightly soluble in ether. | [6][9] |

| pKa (Predicted) | 13.09 ± 0.70 | [9] |

Mechanism of Action: A Molecular Perspective

This compound's therapeutic effects stem from its activity as a potent glucocorticoid receptor (GR) agonist.[2][5] Its molecular structure allows for high-affinity binding to these intracellular receptors.[1][10] The mechanism is multifaceted, involving genomic and non-genomic pathways to achieve its anti-inflammatory, immunosuppressive, and anti-proliferative effects.[11]

Genomic Pathway:

-

Receptor Binding: this compound diffuses across the cell membrane and binds to the cytoplasmic GR, causing a conformational change and dissociation from heat shock protein complexes.[11]

-

Nuclear Translocation: The activated this compound-GR complex translocates into the nucleus.[11]

-

Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[11] This interaction modulates the transcription of target genes.[5][11]

-

Transactivation: It upregulates the expression of anti-inflammatory proteins, most notably phospholipase A2 inhibitory proteins, collectively called lipocortins.[1][4]

-

Transrepression: It suppresses the synthesis of pro-inflammatory mediators such as cytokines, chemokines, prostaglandins, and leukotrienes.[3][11]

-

By inducing lipocortins, this compound inhibits phospholipase A2, which in turn blocks the release of arachidonic acid from membrane phospholipids.[1][2][4] This action halts the downstream production of potent inflammatory mediators like prostaglandins and leukotrienes.[1][2]

Non-Genomic Effects: this compound is also an inhibitor of nitric oxide (NO) release from activated microglia, with a reported IC50 of 3.38 nM, contributing to its anti-inflammatory profile.[8][12]

Caption: this compound's genomic anti-inflammatory signaling pathway.

Experimental Protocols

Characterization of this compound and its biological activity involves various standardized assays. Below are representative protocols for assessing receptor binding and anti-inflammatory effects.

A common method to determine the binding affinity of a compound for the GR is a competitive binding assay using fluorescence polarization (FP).[13][14] This assay measures the displacement of a fluorescently labeled glucocorticoid ligand by the test compound (this compound).

Methodology:

-

Reagent Preparation:

-

Prepare a complete screening buffer containing a stabilizing peptide.[13]

-

Thaw human glucocorticoid receptor (GR) protein on ice.[13]

-

Prepare a stock solution of a fluorescent GR ligand (e.g., Fluormone™ GS Red or GS1).[13][14]

-

Prepare serial dilutions of the test compound (this compound) and a known competitor (e.g., dexamethasone) in the screening buffer.[14]

-

-

Assay Procedure (96-well plate format):

-

Add serial dilutions of the test compound or controls to the wells.[14]

-

Add a solution containing the GR protein and the fluorescent ligand to all wells. The final concentration of GR and the fluorescent ligand should be kept constant.

-

Controls: Include wells for no competition (GR + fluorescent ligand only) and 100% competition (GR + fluorescent ligand + high concentration of a known competitor).[14]

-

Incubate the plate in the dark at room temperature for 2-4 hours to reach binding equilibrium.[13]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization (FP) value in each well using a suitable plate reader.

-

High FP indicates the fluorescent ligand is bound to the large GR protein, while low FP indicates it has been displaced and is tumbling freely.

-

Plot the FP values against the logarithm of the test compound concentration.

-

Calculate the IC₅₀ value, which is the concentration of this compound that displaces 50% of the fluorescent ligand. This value is used to determine the relative binding affinity.[13]

-

Caption: Workflow for a Glucocorticoid Receptor competitive binding assay.

The anti-inflammatory effects of corticosteroids can be quantified by measuring their ability to inhibit cytokine production in a co-culture model of immune cells and synoviocytes, which mimics the inflammatory environment in conditions like rheumatoid arthritis.[15]

Methodology:

-

Cell Culture:

-

Culture human rheumatoid arthritis synoviocytes until confluent.

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Activate PBMCs using a mitogen (e.g., phytohemagglutinin).

-

-

Co-culture and Treatment:

-

Pre-incubate activated PBMCs with varying concentrations of this compound for a set period.

-

Add the treated PBMCs to the synoviocyte cultures at a defined ratio (e.g., 5:1).

-

Co-culture the cells for 48 hours.[15]

-

-

Cytokine Measurement:

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, IL-1β, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) in the supernatants using an enzyme-linked immunosorbent assay (ELISA).[15]

-

-

Data Analysis:

-

Compare the cytokine levels in this compound-treated co-cultures to untreated controls.

-

Determine the dose-dependent inhibitory effect of this compound on the production of pro-inflammatory cytokines.

-

Spectroscopic Characterization

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. While specific spectra are proprietary or found in specialized databases, the expected results from each technique are described below.

Table 3: Spectroscopic Data Interpretation for this compound

| Technique | Expected Data and Interpretation |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Would show distinct signals for the methyl protons, the vinyl protons of the diene system, and the protons of the cyclopentyl and steroid rings. The acetate methyl group would appear as a singlet. ¹³C NMR: Would reveal signals for all 28 carbon atoms, including the carbonyl carbons of the ketone and ester groups, the spiroketal carbon, and carbons bonded to fluorine and oxygen.[16][17] |

| Infrared (IR) Spectroscopy | The spectrum would exhibit characteristic absorption bands for key functional groups: a strong C=O stretching vibration for the ketone and ester groups, O-H stretching for the hydroxyl group, and C-F stretching for the fluorine atom. The C=C stretching of the diene system would also be present.[17][18] |

| Mass Spectrometry (MS) | Would provide the exact molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₂₈H₃₅FO₇). The fragmentation pattern would show losses of characteristic groups like the acetate moiety, helping to confirm the structure.[18][19] |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Articles [globalrx.com]

- 4. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. Cyclocort Ointment (this compound Topical): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 8. abmole.com [abmole.com]

- 9. Cas 51022-69-6,this compound | lookchem [lookchem.com]

- 10. This compound: Everything you need to know | Power [withpower.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. selleckchem.com [selleckchem.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. Evaluation of Anti-inflammatory Effects of Steroids and Arthritis-Related Biotherapies in an In Vitro Coculture Model with Immune Cells and Synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 17. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 18. lehigh.edu [lehigh.edu]

- 19. m.youtube.com [m.youtube.com]

Cellular Targets of Amcinonide in Keratinocytes and Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amcinonide, a potent synthetic corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with cellular targets in various skin cells, primarily keratinocytes and macrophages. This technical guide delineates the molecular mechanisms of this compound, focusing on its cellular targets within these key cell types. It provides a comprehensive overview of the signaling pathways affected, quantitative data on its therapeutic effects, and detailed experimental protocols for studying its activity. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in dermatological research and the development of novel anti-inflammatory therapies.

Introduction

This compound is a high-potency topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Its therapeutic efficacy is attributed to its ability to modulate complex inflammatory cascades at the cellular level. The primary cellular targets of this compound in the skin are epidermal keratinocytes and infiltrating immune cells, particularly macrophages.[3] In keratinocytes, this compound inhibits hyperproliferation, a hallmark of conditions like psoriasis.[3] In macrophages, it curtails the inflammatory response by inhibiting their migration and the production of pro-inflammatory mediators.[3] This guide provides a detailed examination of these interactions.

Mechanism of Action

Similar to other corticosteroids, this compound's mechanism of action is primarily mediated through the glucocorticoid receptor (GR).[2][4] Upon topical application, this compound penetrates the cell membrane and binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[2]

Within the nucleus, the this compound-GR complex can modulate gene expression through two main pathways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[5] One such protein is lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway.[4] This inhibition ultimately reduces the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[4]

-

Transrepression: The this compound-GR complex can also repress the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism prevents these transcription factors from inducing the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6]

Cellular Targets in Keratinocytes

Keratinocytes are the predominant cell type in the epidermis and play a crucial role in both maintaining the skin barrier and initiating inflammatory responses. This compound targets several key processes in these cells.

Anti-proliferative Effects

Modulation of Gene Expression

This compound, through its interaction with the GR, significantly alters the gene expression profile of keratinocytes, leading to a reduction in inflammatory mediators and a potential influence on cellular differentiation. While specific gene array data for this compound is limited, studies on the potent corticosteroid clobetasol propionate have shown significant changes in the expression of numerous genes in human skin, including many not previously associated with glucocorticoid regulation.[8]

Table 1: Representative Gene Expression Changes in Keratinocytes Induced by High-Potency Corticosteroids (Inferred for this compound)

| Gene | Function | Expected Change with this compound | Reference |

| IL-8 (CXCL8) | Chemokine, attracts neutrophils | Downregulation | [9] |

| S100A7 (Psoriasin) | Pro-inflammatory, antimicrobial | Downregulation | [9] |

| DEFB4A (β-defensin 2) | Antimicrobial peptide, pro-inflammatory | Downregulation | [9] |

| KRT16 | Keratin, hyperproliferation marker | Downregulation | [5] |

| Annexin A1 (ANXA1) | Anti-inflammatory, inhibits PLA2 | Upregulation | [4] |

Note: This data is inferred from studies on other high-potency corticosteroids and represents the expected effects of this compound.

Cellular Targets in Macrophages

Macrophages are key players in the cutaneous immune response, capable of both initiating and resolving inflammation. This compound modulates macrophage function to suppress the inflammatory cascade.

Inhibition of Migration and Inflammatory Mediator Release

This compound inhibits the migration of macrophages to sites of inflammation, thereby reducing the cellular infiltrate.[3] Furthermore, it potently suppresses the production of pro-inflammatory cytokines and other inflammatory mediators by activated macrophages.

Table 2: Effect of Dexamethasone on Cytokine and M1/M2 Marker Gene Expression in THP-1 Macrophages (Inferred for this compound)

| Gene | Marker Type | Change with Dexamethasone | Reference |

| CD163 | M2 Marker | Upregulation | [1] |

| CD206 (MRC1) | M2 Marker | Upregulation | [1] |

| IL-10 | M2 Cytokine | Upregulation | [1] |

| IL-6 | M1 Cytokine | Downregulation | [1] |

| IL-1β | M1 Cytokine | Downregulation | [1] |

| iNOS (NOS2) | M1 Marker | Downregulation | [10] |

| CD86 | M1 Marker | Downregulation | [11][12] |

| Arginase-1 (ARG1) | M2 Marker | Upregulation | [13] |

Note: This data is based on studies with dexamethasone, a potent glucocorticoid, and is used to infer the likely effects of this compound on macrophage polarization.

Modulation of Macrophage Polarization

Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. Glucocorticoids, including this compound, are known to promote a shift from the M1 to the M2 phenotype, contributing to the resolution of inflammation.[14][15] This is achieved by downregulating M1-associated genes (e.g., TNF-α, IL-6, iNOS, CD86) and upregulating M2-associated genes (e.g., IL-10, CD163, CD206, Arginase-1).[1][10][11][12][13]

Signaling Pathways

The primary signaling pathway modulated by this compound is the glucocorticoid receptor pathway. However, its downstream effects involve the intricate regulation of other key signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Primary Human Keratinocyte Culture and Treatment[16][17][18][19][20]

-

Isolation: Obtain human skin biopsies (e.g., neonatal foreskin) under sterile conditions. Separate the epidermis from the dermis using enzymatic digestion (e.g., with dispase or trypsin). Isolate keratinocytes from the epidermis using further trypsinization.

-

Culture: Culture the isolated keratinocytes in a serum-free keratinocyte growth medium. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 70-80% confluency, passage them using a trypsin/EDTA solution.

-

Treatment: Seed the keratinocytes in appropriate culture plates. Once they reach the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Analysis: After the desired incubation period, harvest the cells or supernatant for downstream analysis.

Monocyte-derived Macrophage (MDM) Differentiation and Polarization[21][22][23][24]

-

Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation. Isolate monocytes from PBMCs using CD14+ magnetic beads.

-

Macrophage Differentiation: Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum and M-CSF (Macrophage Colony-Stimulating Factor) for 6 days to differentiate them into M0 macrophages.

-

Macrophage Polarization:

-

M1 Polarization: To generate M1 macrophages, stimulate M0 macrophages with LPS (lipopolysaccharide) and IFN-γ (interferon-gamma).

-

M2 Polarization: To generate M2 macrophages, stimulate M0 macrophages with IL-4 (interleukin-4) and IL-13 (interleukin-13).

-

-

Treatment: Treat the polarized macrophages with various concentrations of this compound or a vehicle control.

-

Analysis: After incubation, analyze the expression of M1 and M2 markers.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Extract total RNA from treated and control cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., IL-6, TNF-α, CD163, Arg-1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blot for Protein Expression Analysis

-

Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., phosphorylated-NF-κB, GR, iNOS, Arginase-1) and a loading control (e.g., β-actin, GAPDH).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion[25][26][27][28]

-

Sample Collection: Collect the culture supernatants from treated and control cells.

-

ELISA Procedure: Perform ELISA for specific cytokines (e.g., IL-6, TNF-α, IL-10) according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, adding a substrate, and measuring the absorbance.

-

Quantification: Determine the concentration of the cytokines in the samples by comparing their absorbance to a standard curve.

Conclusion

This compound is a potent anti-inflammatory agent that exerts its therapeutic effects by targeting key cellular processes in keratinocytes and macrophages. Its primary mechanism of action involves the modulation of gene expression via the glucocorticoid receptor, leading to the suppression of pro-inflammatory pathways and the promotion of an anti-inflammatory cellular environment. In keratinocytes, this compound inhibits hyperproliferation and reduces the expression of inflammatory mediators. In macrophages, it inhibits migration, suppresses the production of pro-inflammatory cytokines, and promotes a shift towards the anti-inflammatory M2 phenotype. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and the development of novel dermatological therapies. A deeper understanding of the specific molecular interactions of this compound within these cellular targets will be crucial for optimizing its therapeutic use and for the rational design of future anti-inflammatory drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Clobetasol Propionate? [synapse.patsnap.com]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptomic network interactions in the human skin treated with topical glucocorticoid clobetasol propionate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdermatology.com [accessdermatology.com]

- 10. Different distributions of M1 and M2 macrophages in a mouse model of laser-induced choroidal neovascularization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

Amcinonide's Effect on Pro-inflammatory Cytokine Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amcinonide, a potent synthetic topical corticosteroid, is widely utilized for its significant anti-inflammatory and immunosuppressive properties in the management of various dermatological conditions. Its therapeutic efficacy is fundamentally linked to its ability to modulate the intricate network of pro-inflammatory cytokine signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound exerts its effects, with a particular focus on the Nuclear Factor-kappa B (NF-κB) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows to support further research and drug development in this domain.

Introduction

This compound is a high-potency corticosteroid that functions as a glucocorticoid receptor agonist.[1][2][3] Upon binding to the cytosolic glucocorticoid receptor (GR), the resulting complex translocates to the nucleus, where it modulates the transcription of a wide array of genes.[4] This genomic action leads to the suppression of pro-inflammatory mediators, including cytokines, chemokines, prostaglandins, and leukotrienes.[2][4] While the general mechanism of corticosteroid action is well-understood, specific quantitative data on this compound's direct effects on key pro-inflammatory signaling pathways remain limited in publicly available literature. This guide, therefore, synthesizes the established principles of potent corticosteroid action and applies them to the known characteristics of this compound, supplemented with available specific data.

Core Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor. This interaction initiates a cascade of events that ultimately suppress the inflammatory response.

-

Glucocorticoid Receptor Binding: this compound exhibits a high affinity for the glucocorticoid receptor.[3][5]

-

Transcriptional Regulation: The this compound-GR complex can influence gene expression in two main ways:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like Lipocortin-1 (Annexin A1).

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and Activator Protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.

-

Data Presentation: Quantitative Effects of this compound

Quantitative data on the specific inhibitory effects of this compound on pro-inflammatory signaling pathways are not extensively reported. However, one study has quantified its effect on nitric oxide (NO) release, a key inflammatory mediator.

| Parameter | Cell Type | Inhibitor Concentration (IC50) | Reference |

| Nitric Oxide (NO) Release Inhibition | Activated Microglia | 3.38 nM | [6] |

Impact on Pro-inflammatory Signaling Pathways

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Glucocorticoids, including this compound, are known to potently inhibit this pathway.

Mechanism of Inhibition:

-

Induction of IκBα: The primary mechanism of NF-κB inhibition by glucocorticoids is the transcriptional upregulation of the IκBα gene. IκBα is an inhibitory protein that sequesters NF-κB dimers (typically p50/p65) in the cytoplasm, preventing their translocation to the nucleus.

-

Direct Interaction with NF-κB: The activated GR can directly bind to the p65 subunit of NF-κB, leading to mutual repression.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. Upon cytokine binding to its receptor, associated Janus kinases (JAKs) are activated, which then phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression.

Mechanism of Inhibition:

Glucocorticoids can interfere with JAK/STAT signaling through several proposed mechanisms:

-

Induction of SOCS Proteins: Glucocorticoids can induce the expression of Suppressor of Cytokine Signaling (SOCS) proteins. SOCS proteins act as negative feedback regulators of the JAK/STAT pathway by inhibiting JAK activity or competing with STATs for receptor binding.

-

Interaction with STATs: The activated GR may directly interact with STAT proteins, preventing their dimerization or DNA binding.

Experimental Protocols

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of NF-κB.

-

Cell Line: Human embryonic kidney (HEK293) cells or a relevant skin cell line (e.g., HaCaT keratinocytes) stably transfected with a plasmid containing an NF-κB response element linked to a luciferase reporter gene.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or lipopolysaccharide (LPS) (1 µg/mL), for 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to total protein concentration or a co-transfected control reporter (e.g., Renilla luciferase).

-

Calculate the IC50 value for this compound's inhibition of NF-κB activity.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Articles [globalrx.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound | C28H35FO7 | CID 443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Synthesis and Chemical Derivatization of Amcinonide: A Technical Guide for Researchers

An in-depth exploration of the synthetic pathways, derivatization strategies, and analytical methodologies for the potent corticosteroid, Amcinonide, providing a crucial resource for researchers and drug development professionals.

This technical guide offers a comprehensive overview of the synthesis and chemical modification of this compound, a high-potency synthetic corticosteroid widely utilized in dermatology for its anti-inflammatory and antipruritic properties. The document details the core synthetic route, potential derivatization avenues for creating novel analogs for research, and the analytical techniques essential for characterization and quality control.

Synthesis of this compound

The primary industrial synthesis of this compound involves the acetylation of Triamcinolone Acetonide. A common starting material for this process is Prednisolone, which undergoes a series of chemical transformations to yield the final product.

Synthetic Pathway Overview

The synthesis can be broadly divided into two key stages: the formation of the intermediate Triamcinolone Acetonide and its subsequent conversion to this compound.

Experimental Protocols

1.2.1. Synthesis of Triamcinolone Acetonide from Prednisolone (Illustrative)

-

Step 1: Acetylation and Elimination: Prednisolone is first acetylated at the 21-hydroxyl group, followed by elimination reactions at the 11- and 17-positions to introduce double bonds, yielding Pregna-1,4,9(11),16-tetraen-21-hydroxyl-3,20-dione-21-acetate.[1]

-

Step 2: Oxidation, Nucleophilic Addition, and Hydrolysis: The tetraene intermediate undergoes oxidation (e.g., with potassium permanganate), followed by nucleophilic addition and hydrolysis of the 21-ester to form pregna-1,4,9(11)-triene-16a,17-[(1-methylethylidene)bis(oxy)]-21-hydroxyl-3,20-dione.[1]

-

Step 3: Bromohydrin Formation: The intermediate is then reacted with a brominating agent such as dibromohydantoin in a solvent system like dioxane/water to introduce a bromine atom at the 9α position and a hydroxyl group at the 11β position.[1]

-

Step 4: Epoxidation: The resulting bromohydrin is treated with a base to form an epoxide ring between the 9β and 11β positions.

-

Step 5: Fluorination: The epoxide ring is opened with hydrogen fluoride (HF) to introduce the fluorine atom at the 9α position, yielding Triamcinolone Acetonide.[1]

1.2.2. Synthesis of this compound from Triamcinolone Acetonide

A patented method describes the synthesis of this compound starting from a compound I (a precursor to Triamcinolone Acetonide) through an intermediate II.

-

Step 1: Formation of Intermediate II: Compound I is reacted with hydrofluoric acid and acetone at -30 to -25 °C. The temperature is then raised to 0-5 °C, and cyclopentanone is added to form the cyclopentylidene ketal, yielding intermediate II after neutralization and crystallization.[2]

-

Step 2: Acetylation: Intermediate II is dissolved in a suitable solvent, and an acetylating agent such as acetic anhydride is added in the presence of a base (e.g., potassium carbonate) to acetylate the C-21 hydroxyl group, forming crude this compound.[2]

1.2.3. Purification of this compound by Recrystallization

Crude this compound can be purified by recrystallization. A typical procedure involves:

-

Dissolving the crude product in a minimal amount of hot acetone (e.g., at 55-60 °C).[2]

-

Treating the hot solution with activated carbon to remove colored impurities.[2]

-

Performing a hot filtration to remove the activated carbon.[2]

-

Concentrating the filtrate under reduced pressure.[2]

-

Gradually adding water to the concentrated solution until turbidity is observed.[2]

-

Cooling the mixture (e.g., to 15-20 °C) to induce crystallization.[2]

-

Filtering the purified crystals, washing with cold water, and drying.[2]

| Parameter | Value | Reference |

| Recrystallization Solvent | Acetone/Water | [2] |

| Dissolution Temperature | 55-60 °C | [2] |

| Crystallization Temperature | 15-20 °C | [2] |

| Achieved Purity | >99% | [3] |

| Yield | ~90-97% | [2][3] |

Chemical Derivatization of this compound

Chemical modification of this compound can lead to the development of new analogs with potentially altered pharmacokinetic or pharmacodynamic properties. Key sites for derivatization include the C-21 hydroxyl group and the C-16/C-17 ketal.

Derivatization at the C-21 Hydroxyl Group

The C-21 hydroxyl group is a primary target for modification, most commonly through esterification or etherification.

2.1.1. Esterification

The synthesis of C-21 esters can be achieved by reacting this compound with a suitable acylating agent.

-

Protocol: this compound is dissolved in a solvent like dichloromethane. A coupling agent (e.g., propylphosphonic anhydride) and a base (e.g., triethylamine) are added, followed by the desired carboxylic acid or acid chloride. The reaction is stirred until completion.

2.1.2. Etherification

The synthesis of C-21 ethers can be accomplished by reacting this compound with an alkylating agent under basic conditions.

Modification of the C-16/C-17 Ketal

The cyclopentylidene ketal at the C-16 and C-17 positions can be modified, though this is a more challenging transformation.

2.2.1. Ketal Hydrolysis

Under acidic conditions, the ketal can be hydrolyzed to reveal the 16α,17α-diol.[4] This diol can then be reacted with other ketones or aldehydes to form new ketals.

-

Protocol: this compound is dissolved in a mixture of an organic solvent (e.g., acetonitrile) and an acidic aqueous buffer (e.g., pH 5). The reaction progress is monitored by NMR.[4]

Mechanism of Action and Signaling Pathway

This compound, like other corticosteroids, exerts its anti-inflammatory effects by acting as a glucocorticoid receptor (GR) agonist.[5]

Upon entering the cell, this compound binds to the cytosolic GR, causing the dissociation of heat shock proteins (HSPs).[6] The activated this compound-GR complex then translocates to the nucleus and dimerizes.[6] These dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[6] This binding can either activate or repress gene transcription.

Key downstream effects include:

-

Upregulation of anti-inflammatory genes: This leads to the synthesis of proteins like lipocortin-1 (which inhibits phospholipase A2, a key enzyme in the inflammatory cascade) and glucocorticoid-induced leucine zipper (GILZ).[7]

-

Downregulation of pro-inflammatory genes: This reduces the production of cytokines (e.g., interleukins, TNF-α) and other inflammatory mediators.[8]

Analytical Methodologies

Accurate and robust analytical methods are crucial for the characterization of this compound and its derivatives, as well as for quality control during synthesis and formulation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of this compound and its related substances.

-

Typical Column: C18 reversed-phase columns are commonly used.[9][10]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile) is often employed.[11]

-

Detection: UV detection is typically set at a wavelength where the chromophore of the steroid nucleus absorbs, for instance, around 240 nm.[11]

| Parameter | Value | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | [9] |

| Mobile Phase A | Phosphate buffer (pH adjusted) | [11] |

| Mobile Phase B | Methanol/Acetonitrile mixture | [11] |

| Detection | UV at ~240 nm | [11] |

| Flow Rate | ~1 mL/min | [11] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the structural elucidation of this compound and its derivatives, though derivatization is often required to increase volatility.

-

Derivatization: Silylation is a common derivatization method for steroids, targeting the hydroxyl groups. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (TMS) groups.[12][13]

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.[14]

-

Temperature Program: A temperature gradient is employed to ensure the separation of different components. For example, an initial temperature of 70°C held for 1 minute, then ramped to 170°C at 10°C/min, and finally to 280°C at 30°C/min, held for 5 minutes.[14]

-

MS Detection: Electron impact (EI) ionization at 70 eV is commonly used to generate characteristic fragmentation patterns for structural identification.[14]

| Parameter | Value | Reference |

| Derivatization | Silylation (e.g., MSTFA) | [12][13] |

| GC Column | HP-5MS (or equivalent) | [14] |

| Injector Temperature | 250 °C | [14] |

| Oven Program | 70°C (1 min) -> 170°C (10°C/min) -> 280°C (30°C/min, 5 min hold) | [14] |

| Ionization Mode | Electron Impact (EI) at 70 eV | [14] |

This technical guide provides a foundational understanding for researchers working with this compound. The detailed protocols and methodologies outlined herein should serve as a valuable starting point for the synthesis of this important corticosteroid and the exploration of its chemical space through derivatization. All experimental work should be conducted in accordance with appropriate laboratory safety procedures.

References

- 1. A Novel Synthetic Process of Triamcinolone Acetonide [cjph.com.cn]

- 2. CN113698448A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. CN102863505A - Process for synthesizing triamcinolone acetonide acetate - Google Patents [patents.google.com]

- 4. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Target-specific utilization of transcriptional regulatory surfaces by the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nontranscriptional actions of the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ptfarm.pl [ptfarm.pl]

- 10. japsonline.com [japsonline.com]

- 11. rjptonline.org [rjptonline.org]

- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]

- 14. iris.unina.it [iris.unina.it]

An In-depth Technical Guide to the Basic Science Research of Amcinonide in Skin Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amcinonide is a potent synthetic corticosteroid utilized in dermatology for its significant anti-inflammatory, antipruritic, and vasoconstrictive properties. As a high-potency topical glucocorticoid, its therapeutic efficacy in inflammatory dermatoses such as eczema and psoriasis is well-established.[1][2] This technical guide delves into the fundamental basic science research elucidating the mechanism of action of this compound in the context of skin inflammation. It provides a comprehensive overview of its molecular and cellular effects, detailed experimental protocols for its evaluation, and a summary of available quantitative data. The guide is intended to serve as a resource for researchers, scientists, and professionals in drug development engaged in the study of corticosteroids and inflammatory skin diseases.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

This compound, like other corticosteroids, exerts its anti-inflammatory effects primarily by binding to cytosolic glucocorticoid receptors (GR).[1] This binding event initiates a cascade of molecular events that ultimately modulate the transcription of genes involved in the inflammatory response.

Upon binding to this compound, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.[1] Within the nucleus, the this compound-GR complex can influence gene expression through two main pathways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1] A key protein family induced through this mechanism is the lipocortins (also known as annexins).[3][4][5]

-

Transrepression: The this compound-GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of pro-inflammatory genes.

The primary anti-inflammatory effect of this compound is attributed to the induction of lipocortins, which are phospholipase A2 (PLA2) inhibitory proteins.[3][4][5] By inhibiting PLA2, this compound effectively blocks the release of arachidonic acid from cell membranes, which is the precursor for the synthesis of potent inflammatory mediators, including prostaglandins and leukotrienes.[3][4][5]

Cellular and Molecular Effects on Skin Inflammation

This compound's anti-inflammatory properties manifest through its effects on various cell types and molecular pathways integral to skin inflammation.

Effects on Immune Cells

This compound modulates the function of several immune cells that contribute to the inflammatory infiltrate in dermatoses:

-

Leukocytes: It reduces the infiltration of leukocytes into the site of inflammation.[1]

-

T-lymphocytes: this compound suppresses the activity and proliferation of T-lymphocytes, which are key drivers of many inflammatory skin diseases.[1]

-

Macrophages and Neutrophils: It inhibits the migration of macrophages and neutrophils to inflamed tissues.[1]

Effects on Keratinocytes and Fibroblasts

Keratinocytes and fibroblasts are resident skin cells that actively participate in the inflammatory process. This compound influences their behavior in the following ways:

-

Keratinocyte Proliferation: this compound has anti-proliferative effects on keratinocytes, which is beneficial in hyperproliferative skin disorders like psoriasis.[1]

-

Cytokine Production: It inhibits the synthesis and release of pro-inflammatory cytokines and chemokines by keratinocytes and fibroblasts.[1]

-

Prostaglandin Synthesis: this compound suppresses the production of prostaglandins, such as PGE2, by inhibiting the upstream enzyme phospholipase A2.[3][4][5]

Vasoconstrictive Effects

A hallmark of topical corticosteroids is their ability to cause vasoconstriction, leading to a visible blanching of the skin.[1][6] This effect contributes to the reduction of erythema (redness) and edema (swelling) at the site of inflammation. The vasoconstrictor potency of a topical corticosteroid is often used as a surrogate marker for its anti-inflammatory efficacy.[3][7]

Quantitative Data on Anti-inflammatory Effects

Table 1: Relative Potency of Selected Topical Corticosteroids

| Class | Corticosteroid |

|---|---|

| I (Superpotent) | Clobetasol propionate 0.05% |

| II (High Potency) | This compound 0.1% ointment |

| Fluocinonide 0.05% | |

| Betamethasone dipropionate 0.05% | |

| III (Medium Potency) | Betamethasone valerate 0.1% |

| IV (Low Potency) | Hydrocortisone 1% |

Adapted from relative potency classifications.[8]

Experimental Protocols for Preclinical Evaluation

A variety of in vivo and in vitro models are employed to assess the anti-inflammatory and other pharmacological properties of topical corticosteroids like this compound.

In Vivo Models of Skin Inflammation

This model is widely used to study delayed-type hypersensitivity reactions and to evaluate the efficacy of anti-inflammatory agents.[1][10]

Protocol:

-

Sensitization (Day 0):

-